methyl-5,8-epoxyretinoate
CAS No.: 147650-80-4
Cat. No.: VC0235126
Molecular Formula: C19H21N3O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147650-80-4 |
---|---|
Molecular Formula | C19H21N3O3 |
Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Methyl-5,8-epoxyretinoate belongs to the family of retinoids, which are derivatives of vitamin A containing a polyene chain with various terminal functional groups. This particular compound features a furanoid epoxy structure at the 5,8 position of the polyene chain and a methyl ester group at the terminal end.
The molecular formula of methyl-5,8-epoxyretinoate is C21H30O3, with a distinctive yellow crystalline appearance when purified . The compound exhibits a sharp melting point at 83°C that remains constant even after multiple recrystallizations, indicating its high purity . This stability in melting point serves as an important characteristic for identification and quality assessment in laboratory settings.
The three-dimensional structure of methyl-5,8-epoxyretinoate is characterized by its furanoid oxide ring, which creates a distinctive conformation different from its 5,6-epoxy counterpart. This structural feature significantly influences its chemical reactivity, spectroscopic properties, and biological activity.
Synthesis and Preparation Methods
Methyl-5,8-epoxyretinoate can be synthesized through multiple pathways, with the most common method involving the acid-catalyzed rearrangement of methyl-5,6-epoxyretinoate.
Conversion from 5,6-Epoxy Precursor
The primary synthesis method involves treating methyl-5,6-monoepoxyretinoate with ethanolic hydrochloric acid. The reaction proceeds as follows:
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A 50mg sample of methyl-5,6-monoepoxyretinoate is dissolved in 5ml of ethanol
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The solution is treated with 1ml of ethanolic 0.05N-HCl for approximately 2 minutes
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The reaction is evidenced by a hypsochromic shift of λmax by about 30mμ (from 337mμ to 306mμ)
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The reaction is stopped by adding dilute NaHCO3 solution
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The product is extracted with diethyl ether
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After washing, drying, and volume reduction, the extract is chromatographed on alumina
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Pure methyl-5,8-epoxyretinoate is eluted with light petroleum
The final purification involves recrystallization from light petroleum, yielding yellow crystals with a consistent melting point of 83°C .
Photochemical Transformation
An alternative formation pathway involves photoreaction. Irradiation of methyl-5,8-epoxyretinoate in acetonitrile with light from either a high-pressure mercury lamp or a daylight fluorescent lamp produces three new products:
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11-(Z) isomer
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13-(Z) isomer
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11,13-di(Z) isomer
These photochemical products can be purified using high-performance liquid chromatography (HPLC) and characterized based on their spectroscopic properties .
Spectroscopic Characteristics
Methyl-5,8-epoxyretinoate exhibits distinctive spectroscopic properties that differentiate it from other retinoid derivatives and allow for its positive identification.
Ultraviolet-Visible Absorption Spectra
The ultraviolet-visible absorption spectrum of methyl-5,8-epoxyretinoate is characterized by:
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A maximum absorption (λmax) at 306 mμ in light petroleum
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An extinction coefficient (E1%1cm) of 1406 in light petroleum
The compound shows a degraded structure in its UV spectrum compared to its 5,6-epoxy counterpart, with characteristic shoulders at approximately 291.5-292 mμ and 268-270 mμ when measured in hexane .
Spectroscopic Data Comparison
Table 1. Spectroscopic Properties of Methyl-5,8-Epoxyretinoate Compared to Related Compounds
Compound | Light Petroleum | Cyclohexane | Ethanol | |||
---|---|---|---|---|---|---|
λmax (mμ) | E1%1cm | λmax (mμ) | E1%1cm | λmax (mμ) | E1%1cm | |
Methyl retinoate | 352 | 1658 | 353 | 1148 | 351 | 1292 |
Methyl 5,6-monoepoxyretinoate | 337 | 1914 | 340 | 1745 | 342 | 1532 |
Methyl 5,8-monoepoxyretinoate | 306 | 1406 | 308 | 1173 | 308 | 1152 |
This table demonstrates the hypsochromic shift (shift to shorter wavelength) observed in the 5,8-epoxy compound compared to both the parent compound and the 5,6-epoxy derivative .
Infrared Spectroscopy
In infrared analysis, methyl-5,8-epoxyretinoate lacks the shoulder at 3145 cm-1 that is characteristic of 5,6-monoepoxy compounds. It displays a peak at 1718 cm-1, which is typical of ester compounds . This spectral difference serves as an important diagnostic tool for distinguishing between these closely related epoxy structures.
Stability and Chemical Behavior
Comparative Stability
One of the most notable characteristics of methyl-5,8-epoxyretinoate is its enhanced stability compared to its 5,6-epoxy counterpart. Research has demonstrated that:
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The 5,8-epoxy structure is significantly more resistant to acid-catalyzed transformations
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It exhibits greater stability when exposed to UV irradiation, even in the presence of catalytic agents like iodine
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The furanoid oxide structure contributes to this increased chemical stability
This enhanced stability has important implications for both laboratory handling and potential biological applications, as it suggests a longer half-life in various environments.
Chemical Transformations
Methyl-5,8-epoxyretinoate can undergo several chemical transformations:
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Reduction: Treatment with lithium aluminum hydride (LiAlH4) selectively reduces the ester group to yield 5,8-monoepoxyretinol in approximately 20 minutes
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Hydrolysis: Alkaline hydrolysis converts the methyl ester to 5,8-monoepoxyretinoic acid
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Photoisomerization: Irradiation produces geometrical isomers at the 11 and 13 positions
These transformations provide routes to synthesize related compounds and understand structure-activity relationships in retinoid chemistry.
Biological Activity and Metabolism
Comparative Biological Potency
The relative biological potency of methyl-5,8-epoxyretinoate is significantly lower than other vitamin A derivatives:
Table 2. Comparative Biological Activity of Retinoid Compounds
Compound | Administration Route | Biological Activity (% of all-trans-retinyl acetate) |
---|---|---|
All-trans-retinyl acetate | Oral | 100% |
Methyl 5,6-monoepoxyretinoate | Oral | 35% |
Methyl 5,8-monoepoxyretinoate | Oral | ~12% (estimated) |
5,6-Monoepoxyretinoic acid | Intraperitoneal | 157% |
This reduced biological activity of the 5,8-epoxy structure compared to the 5,6-epoxy configuration suggests that the specific epoxide positioning critically influences the compound's interaction with biological systems .
Research Applications
Photochemical Studies
Methyl-5,8-epoxyretinoate serves as an important model compound in studies examining the photochemical behavior of retinoids. Its unique photochemical properties help researchers understand:
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The effect of terminal functional groups on photochemical pathways
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The mechanisms of photoisomerization in the polyene chain
These studies contribute to fundamental understanding of molecular photochemistry and may have implications for understanding the visual process, as many retinoid compounds play crucial roles in the photobleaching process of rhodopsin .
Metabolic Investigations
The compound has been utilized in metabolic studies to understand:
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The transformation pathways of retinoids in biological systems
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The relationship between chemical structure and biological activity
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The role of epoxide positioning in determining biological efficacy
Research indicates that the 5,8-epoxy structure might be formed in vivo under certain conditions, either directly or through rearrangement of 5,6-epoxy precursors .
Analytical Methods for Identification and Quantification
High-Performance Liquid Chromatography
High-performance liquid chromatography (HPLC) represents the primary analytical method for separating and identifying methyl-5,8-epoxyretinoate and its isomers:
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Chromatographic behavior: In thin-layer chromatography, methyl-5,8-monoepoxyretinoate shows characteristic retention factor (Rf) values that differ from the parent compound and the 5,6-epoxy derivative
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Reverse-phase chromatography provides effective separation of these closely related compounds
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HPLC with UV detection at 306 nm offers high sensitivity and specificity for quantitative analysis
Spectral Identification
Definitive identification involves a combination of spectroscopic techniques:
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UV-visible spectroscopy: The characteristic λmax at 306 nm and specific extinction coefficient
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Infrared spectroscopy: Absence of the 3145 cm-1 shoulder and presence of the 1718 cm-1 ester peak
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Mass spectrometry: Molecular ion and fragmentation pattern consistent with the C21H30O3 structure
These analytical approaches provide robust methods for identification and purity assessment in both research and potential commercial applications.
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